molecular formula C6H5BrN2O2 B076971 2-Bromo-5-nitroaniline CAS No. 10403-47-1

2-Bromo-5-nitroaniline

Cat. No.: B076971
CAS No.: 10403-47-1
M. Wt: 217.02 g/mol
InChI Key: BAAUCXCLMDAZEL-UHFFFAOYSA-N
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Description

2-Bromo-5-nitroaniline (CAS: 10403-47-1) is a halogenated aromatic amine with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . Its structure consists of an aniline backbone substituted with a bromine atom at the 2-position and a nitro group at the 5-position. This compound is a yellow crystalline solid with a melting point of 137–141°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroaniline typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-nitroaniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in cancer treatment. The compound's nitro group can be reduced to an amino group, allowing for further functionalization that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound could be synthesized to create compounds with improved anticancer properties. The bromine atom facilitates electrophilic substitution reactions, leading to the development of more potent analogs that target specific cancer pathways .

Dye and Pigment Production

Due to its strong chromophore properties, this compound is also used in the production of dyes and pigments. The compound acts as a precursor for various azo dyes, which are widely used in textiles and other materials.

Data Table: Dye Production

Dye Type Application Properties
Azo DyesTextilesBright colors, high stability
Nitro DyesPaper and PlasticsExcellent lightfastness
PigmentsCoatingsGood opacity and durability

Analytical Chemistry

In analytical chemistry, this compound is utilized for its separation capabilities in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods.

Application Example: HPLC Analysis

The compound can be analyzed on Newcrom R1 HPLC columns using a mobile phase composed of acetonitrile and water. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Material Science

The compound's unique properties make it suitable for applications in material science. It has been explored as a precursor for the synthesis of polymeric materials with enhanced thermal stability.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance, making it valuable for developing advanced materials for aerospace and automotive applications .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is employed in various reactions, including cross-coupling reactions that form carbon-carbon bonds.

Data Table: Chemical Reactions

Reaction Type Conditions Products
Suzuki CouplingPd catalyst, baseBiaryl compounds
Buchwald-Hartwig CouplingCu catalyst, aminesArylamines
Nucleophilic SubstitutionStrong basesSubstituted anilines

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitroaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-5-nitroaniline with analogous brominated nitroanilines and fluoro-/methyl-substituted derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
This compound 10403-47-1 C₆H₅BrN₂O₂ 217.02 Br (2), NO₂ (5) 137–141 Antimicrobial intermediates
5-Bromo-3-nitroaniline 55215-57-1 C₆H₅BrN₂O₂ 217.02 Br (5), NO₂ (3) Not reported Organic synthesis
4-Bromo-2-nitroaniline 875-51-4 C₆H₅BrN₂O₂ 217.02 Br (4), NO₂ (2) Not reported Dye and pigment precursors
2-Bromo-3-fluoro-5-nitroaniline 1309832-49-2 C₆H₄BrFN₂O₂ 235.01 Br (2), F (3), NO₂ (5) Not reported Pharmaceutical intermediates
2-Bromo-5-fluoro-4-nitroaniline 952664-69-6 C₆H₄BrFN₂O₂ 235.01 Br (2), F (5), NO₂ (4) Not reported Agrochemical research
2-Bromo-4-methyl-5-nitroaniline 102169-99-3 C₇H₇BrN₂O₂ 231.05 Br (2), CH₃ (4), NO₂ (5) Not reported Specialty chemical synthesis
2-Bromo-6-methyl-4-nitroaniline 102170-56-9 C₇H₇BrN₂O₂ 231.05 Br (2), CH₃ (6), NO₂ (4) Not reported Polymer additives

Structural and Functional Analysis

Substituent Position Effects

  • Electron-Withdrawing Groups (NO₂, Br): The meta-directing nitro group at position 5 in this compound enhances electrophilic substitution reactivity at position 4, making it useful for synthesizing heterocyclic compounds . In contrast, 4-Bromo-2-nitroaniline (NO₂ at 2, Br at 4) exhibits different regioselectivity due to steric hindrance from the nitro group .
  • Fluorine Substitution : The introduction of fluorine in 2-Bromo-3-fluoro-5-nitroaniline increases electronegativity, improving metabolic stability in pharmaceuticals .
  • Methyl Groups : Methyl-substituted derivatives (e.g., 2-Bromo-4-methyl-5-nitroaniline ) exhibit altered solubility and steric effects, favoring applications in polymer chemistry .

Biological Activity

2-Bromo-5-nitroaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H5_5BrN2_2O2_2
  • Molecular Weight : 217.02 g/mol
  • CAS Number : 5228-61-5

The compound features a bromine atom at the second position and a nitro group at the fifth position of the aniline structure, which significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with various cellular components, leading to modulation of biological pathways. The presence of bromine also allows for halogen bonding, which can enhance binding affinity to proteins and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. For instance, studies have shown that compounds with similar structures often inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The nitro group is believed to play a crucial role in these activities by generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting strong antimicrobial activity compared to control groups.
  • Anticancer Mechanisms :
    • In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines. Flow cytometry analysis revealed a higher percentage of cells in the late apoptotic phase after exposure to the compound.
  • Interaction with Biological Targets :
    • Research involving receptor binding assays indicated that this compound interacts with specific neurotransmitter systems, potentially influencing signaling pathways involved in neuroprotection or neurotoxicity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialE. coli, S. aureusInhibition of metabolic pathways
AnticancerHuman cancer cell linesInduction of apoptosis via ROS generation
Neurotransmitter InteractionNeuronal cell linesModulation of neurotransmitter systems

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 2-Bromo-5-nitroaniline, and how do they confirm molecular structure?

  • Answer : The molecular structure of this compound (C₆H₅BrN₂O₂, MW 217.02 g/mol) can be confirmed via:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons near Br and NO₂ groups).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 217/215 (Br isotope pattern) validate the molecular formula .
  • IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups.
    • Methodological Note : Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Two primary routes:

Nitration of 2-Bromoaniline : Controlled nitration (HNO₃/H₂SO₄) at low temperatures to direct NO₂ to the para position relative to NH₂.

Bromination of 5-Nitroaniline : Electrophilic substitution using Br₂/FeBr₃, ensuring regioselectivity via steric and electronic directing effects .

  • Critical Conditions : Monitor reaction temperature (<5°C) and stoichiometry to avoid over-nitration/bromination.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which exchange-correlation functionals are most appropriate?

  • Answer : DFT studies (e.g., B3LYP hybrid functional) accurately model electronic properties by incorporating exact exchange (e.g., Becke’s 1993 functional ) and gradient-corrected correlation (e.g., Colle-Salvetti formula ). Key applications:

  • Electrostatic Potential Maps : Visualize electron-withdrawing effects of NO₂ and Br.
  • HOMO-LUMO Gaps : Predict reactivity in nucleophilic aromatic substitution (NAS) reactions.
    • Validation : Compare computed vibrational spectra with experimental IR/Raman data.

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound to minimize by-product formation?

  • Answer : Regioselectivity is influenced by:

  • Directing Groups : NH₂ directs nitration to the para position; Br meta-directs electrophiles.
  • Protection/Deprotection : Protect NH₂ via acetylation before bromination, then deprotect .
    • Optimization : Use kinetic control (low temperature) and steric hindrance modifiers (e.g., bulky solvents) to favor the desired isomer .

Q. How can conflicting crystallographic and spectroscopic data on this compound be resolved through methodological triangulation?

  • Answer : Triangulate data via:

  • X-ray Crystallography : Resolve bond-length discrepancies (e.g., C-Br vs. C-NO₂ distances).
  • Computational Validation : Compare experimental spectra with DFT-simulated NMR/IR .
  • Alternative Techniques : Use HPLC-MS to detect trace impurities (e.g., isomers like 3-Bromo-4-nitroaniline) .
    • Framework : Adopt iterative refinement, as described in qualitative research contradiction protocols .

Q. What analytical approaches distinguish this compound from structural isomers?

  • Answer : Key discriminators:

  • ¹H NMR Chemical Shifts : Aromatic proton splitting patterns differ based on substituent positions.
  • Chromatography (HPLC/UPLC) : Retention times vary with polarity (e.g., NO₂ position affects logP).
  • Melting Point Analysis : Compare experimental values (literature data for isomers ).

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Answer : The meta-directing NO₂ group:

  • Activates the Ring : Enhances Br leaving-group ability via resonance withdrawal.
  • Directs Attack : Nucleophiles (e.g., amines) preferentially substitute Br at the ortho/para positions relative to NO₂.
    • Mechanistic Insight : Use DFT to model transition-state geometries and charge distribution .

Q. Methodological Best Practices

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (toxic by inhalation, per SDS ).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

  • Guidelines :

  • Detailed Logs : Document reaction conditions (temperature, time, solvent purity).
  • Batch Analysis : Use LC-MS to verify product homogeneity across batches.
  • Reference Standards : Cross-check with authenticated samples (e.g., NIST data ).

Properties

IUPAC Name

2-bromo-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAUCXCLMDAZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146225
Record name 2-Bromo-5-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-47-1
Record name 2-Bromo-5-nitroaniline
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Record name 2-Bromo-5-nitroaniline
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Record name 2-Bromo-5-nitroaniline
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Record name 2-bromo-5-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of 3-nitroaniline (0.5 g, 3.6 mmol) in 10 ml acetic acid added bromine (0.2 ml, 4.0 mmol) and stirred at 0° C. for 1 hour. The solution was filtered after recovering to room temperature to obtain 2-bromo-5-nitrobenzenamine (0.32 g, 40%) as a powder. A solution of 2-bromo-5-nitrobenzenamine (0.4 g, 1.8 mmol), sodium hydroxide (0.14 g, 3.6 mmol) and benzoyl chloride (0.24 ml, 2.0 mmol) in 20 ml THF was stirred for 2 hours in icy water bath. The reaction was quenched and washed with water (3×20 ml). The mixture was dried over anhydrous sodium sulfate. The crude N-(2-bromo-5-nitrophenyl)benzamide (0.3 g, 50%) was obtained after evaporation of the solvents. 1H NMR (500 MHz, CDCl3) δ (ppm) 7.65 (m, 2H), 7.68 (m, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.94 (dd, J=8.8, 2.7 Hz, 1H), 8.00 (m, 2H), 8.62 (s, 1H), 9.55 (d, J=2.7 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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